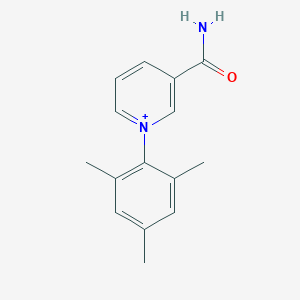

3-(Aminocarbonyl)-1-mesitylpyridinium

Description

3-(Aminocarbonyl)-1-mesitylpyridinium is a pyridinium salt characterized by an aminocarbonyl (-CONH₂) group at the 3-position and a mesityl (2,4,6-trimethylphenyl) group at the 1-position of the pyridinium ring. These derivatives are typically synthesized via quaternization of pyridine precursors with appropriate alkylating agents, followed by functionalization to introduce the aminocarbonyl moiety . Such compounds often exhibit polar characteristics due to the charged pyridinium core and the hydrophilic carbamoyl group, influencing their solubility and reactivity .

Properties

Molecular Formula |

C15H17N2O+ |

|---|---|

Molecular Weight |

241.31g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-10-7-11(2)14(12(3)8-10)17-6-4-5-13(9-17)15(16)18/h4-9H,1-3H3,(H-,16,18)/p+1 |

InChI Key |

JSHPKUKDCLEHTJ-UHFFFAOYSA-O |

SMILES |

CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(aminocarbonyl)-1-mesitylpyridinium with structurally related pyridinium derivatives, based on data from the provided evidence:

Notes:

- *Estimated properties for 1-mesityl derivative: Mesityl’s lipophilic nature likely increases LogP compared to benzyl or ribofuranosyl analogs.

- †Predicted using QSAR models; benzyl analog’s LogP = -2 suggests mesityl’s methyl groups may raise LogP to ~1.4.

- ‡Estimated via computational tools (e.g., ChemAxon).

Key Findings:

Substituent Effects on Solubility: The benzyl derivative exhibits high water solubility (489 g/L) due to its ionic nature and moderate hydrophilicity . The ribofuranosyl analog’s carbohydrate substituent enhances solubility further, making it suitable for aqueous biochemical applications . The mesityl group’s hydrophobicity likely reduces solubility compared to benzyl or sulphonatopropyl derivatives.

Chemical Reactivity: The aminocarbonyl group participates in hydrogen bonding and nucleophilic reactions, common in catalysis and drug design . Ribofuranosyl derivatives may undergo glycosidic bond hydrolysis under acidic conditions, limiting stability in certain environments .

Applications: Benzyl derivative: Potential use in nicotinamide-based therapeutics (e.g., NAD+ analogs) due to structural similarity to pyridine coenzymes . Ribofuranosyl derivative: Likely employed in nucleotide analog synthesis, given its resemblance to ribose-containing biomolecules . Sulphonatopropyl derivative: Ionic properties suggest applications in surfactants or ion-exchange resins .

Safety Profiles:

- All analogs share hazards like acute oral toxicity (Category 4) and skin/eye irritation, consistent with pyridinium salts’ reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.